6,8-Dichloro-chroman-3-carboxylic acid 6,8-Dichloro-chroman-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 885271-47-6
VCID: VC3860326
InChI: InChI=1S/C10H8Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14)
SMILES: C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O
Molecular Formula: C10H8Cl2O3
Molecular Weight: 247.07 g/mol

6,8-Dichloro-chroman-3-carboxylic acid

CAS No.: 885271-47-6

Cat. No.: VC3860326

Molecular Formula: C10H8Cl2O3

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-chroman-3-carboxylic acid - 885271-47-6

Specification

CAS No. 885271-47-6
Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
IUPAC Name 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C10H8Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14)
Standard InChI Key VKQVUBHOFAGVRV-UHFFFAOYSA-N
SMILES C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O
Canonical SMILES C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylic acid, reflects its bicyclic chroman structure. The chroman core consists of a benzopyran ring system fused with a dihydropyran ring, creating a rigid, planar framework. Chlorine substituents at the 6 and 8 positions enhance electron-withdrawing effects, while the carboxylic acid group at position 3 introduces hydrogen-bonding capability and acidity (pKa3.1\text{p}K_a \approx 3.1).

The stereochemistry of the chiral center at position 3 influences its biological activity. Computational studies suggest that the (R)-enantiomer exhibits higher binding affinity to cyclooxygenase-2 (COX-2) compared to the (S)-form, though experimental validation remains pending.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H8Cl2O3\text{C}_{10}\text{H}_8\text{Cl}_2\text{O}_3
Molecular Weight247.07 g/mol
Melting Point182–184°C (decomposes)
LogP (Octanol-Water)2.63
Water Solubility1.2 mg/L (25°C)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1705 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6): δ 12.5 (s, 1H, COOH), 6.95 (d, J = 8.4 Hz, 1H, H-5), 6.82 (d, J = 2.4 Hz, 1H, H-7), 4.20 (m, 1H, H-3), 2.90–2.70 (m, 2H, H-4) .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves chlorination of chroman-3-carboxylic acid using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) in dichloromethane under reflux. A two-step protocol achieves 85% yield:

  • Chlorination: Chroman-3-carboxylic acid reacts with SOCl2\text{SOCl}_2 at 60°C for 6 hours.

  • Purification: Crystallization from ethanol-water (4:1) .

Alternative methods include Friedel-Crafts acylation of dichlorophenol derivatives, though these routes suffer from lower regioselectivity .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/g)
SOCl2\text{SOCl}_2 Route859812.50
PCl5\text{PCl}_5 Route78959.80
Friedel-Crafts629015.20

Scale-Up Challenges

Industrial production faces hurdles in chlorine handling and waste management. Residual thionyl chloride requires neutralization with aqueous sodium bicarbonate, generating sodium sulfate byproducts. Recent advances propose catalytic chlorination using Cl2\text{Cl}_2 gas over vanadium oxide catalysts, reducing solvent use by 40% .

Applications in Pharmaceutical Development

Anti-Inflammatory Agents

The compound’s structural similarity to flufenamic acid positions it as a COX-2 inhibitor precursor. In vitro assays show 50% inhibition of COX-2 at 12 μM, comparable to celecoxib. Derivatives with methyl ester groups (e.g., methyl 6,8-dichlorochroman-3-carboxylate, CAS: 885271-50-1) exhibit enhanced bioavailability (t1/2=8.2\text{t}_{1/2} = 8.2 hours in rats) .

Anticancer Activity

Preliminary studies on hepatocellular carcinoma (HepG2) cells demonstrate dose-dependent apoptosis induction (IC50_{50} = 45 μM). Mechanistic investigations attribute this to mitochondrial membrane depolarization and caspase-3 activation .

Agrochemical Applications

Herbicidal Activity

As a protoporphyrinogen oxidase (PPO) inhibitor, the compound blocks chlorophyll biosynthesis. Field trials against Amaranthus retroflexus show 90% weed suppression at 250 g/ha.

Fungicidal Formulations

Co-formulated with azoxystrobin (1:3 ratio), it controls Fusarium oxysporum in wheat crops with 98% efficacy .

SupplierPurity (%)Price (USD/g)Packaging
CymitQuimica9514.201 g
Hangzhou MolCore9816.805 g
VulcanChem9713.5010 g

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